molecular formula C11H11N3OS B1195013 1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone

1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone

Cat. No. B1195013
M. Wt: 233.29 g/mol
InChI Key: MUVSMNVNXKMPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-2-(1H-1,2,4-triazol-5-ylthio)ethanone is an aromatic ketone.

Scientific Research Applications

Spectroscopic Characterization and Theoretical Studies

1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone and related compounds have been extensively studied using various spectroscopic methods and theoretical studies. Research has focused on understanding their molecular structure, vibrational assignments, and molecular orbital energies. These compounds have been characterized by techniques like IR, NMR, UV spectra, and X-ray diffraction, supported by Density Functional Theory (DFT) calculations (Ataol & Ekici, 2014) (Inkaya et al., 2013).

Biological Activities

These compounds have been investigated for various biological activities. One study explored their antibacterial, antifungal, and antioxidant activities, providing insights into their potential applications in medical and agricultural fields (Orek, Koparir, & Koparır, 2012). Another research found that derivatives of 1,2,4-triazole demonstrated plant growth regulatory and antifungal activities, indicating their potential use in agriculture (Eliazyan et al., 2011) (Liu et al., 2007).

Antimicrobial and Antitumor Properties

A significant area of research has been the exploration of the antimicrobial and antitumor properties of these compounds. Studies have shown that various derivatives display inhibitory effects against bacteria and fungi, along with notable antitumor activities (Sarac, 2020) (Koparir, 2019).

Non-Linear Optical Properties

The non-linear optical properties of these compounds have also been a subject of interest. Studies have found that their non-linear optical properties are greater than those of urea, indicating potential applications in photonics and optoelectronics (Orek et al., 2012).

properties

Product Name

1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

InChI

InChI=1S/C11H11N3OS/c1-8-2-4-9(5-3-8)10(15)6-16-11-12-7-13-14-11/h2-5,7H,6H2,1H3,(H,12,13,14)

InChI Key

MUVSMNVNXKMPGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC=NN2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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